molecular formula C5H4ClN3O2 B3030517 6-Amino-5-chloro-4-pyrimidinecarboxylic acid CAS No. 914916-98-6

6-Amino-5-chloro-4-pyrimidinecarboxylic acid

Cat. No.: B3030517
CAS No.: 914916-98-6
M. Wt: 173.56
InChI Key: XIEDAMQXYCHOHG-UHFFFAOYSA-N
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Description

6-Amino-5-chloro-4-pyrimidinecarboxylic acid is an organic compound with the molecular formula C5H4ClN3O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of an amino group at the 6th position, a chlorine atom at the 5th position, and a carboxylic acid group at the 4th position on the pyrimidine ring .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-amino-5-chloro-4-pyrimidinecarboxylic acid typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and pH to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 6-Amino-5-chloro-4-pyrimidinecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Various substituted pyrimidines depending on the nucleophile used.

    Oxidation Products: Nitro derivatives of the compound.

    Reduction Products: Amine derivatives of the compound.

Scientific Research Applications

6-Amino-5-chloro-4-pyrimidinecarboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.

    Biology: Investigated for its potential as an inhibitor of certain enzymes involved in DNA replication and repair.

    Medicine: Explored for its potential use in the development of antiviral and anticancer agents.

    Industry: Utilized in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-amino-5-chloro-4-pyrimidinecarboxylic acid involves its interaction with specific molecular targets, such as enzymes involved in nucleotide synthesis and DNA replication. The compound can inhibit the activity of these enzymes, leading to disruption of cellular processes and potential therapeutic effects in the treatment of diseases such as cancer and viral infections .

Properties

IUPAC Name

6-amino-5-chloropyrimidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClN3O2/c6-2-3(5(10)11)8-1-9-4(2)7/h1H,(H,10,11)(H2,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIEDAMQXYCHOHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C(=N1)N)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40720992
Record name 6-Amino-5-chloropyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40720992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914916-98-6
Record name 6-Amino-5-chloro-4-pyrimidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=914916-98-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Amino-5-chloropyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40720992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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